Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Structural Studies :
- Lim, Song, and Lee (2007) described the preparation of Methyl 2-Amino-3H-1-benzazepine-4-carboxylates and related compounds, showcasing synthetic methods and potential applications in chemical synthesis (Lim, Song, & Lee, 2007).
- Ramazani et al. (2011) conducted a single crystal X-ray structure analysis of a related compound, providing insights into its structural properties (Ramazani et al., 2011).
Pharmaceutical and Biomedical Applications :
- Claudi et al. (1996) explored the synthesis of derivatives of 2-amino-2,3-dihydro-1H-indene and evaluated their potential as dopamine receptors ligands, highlighting the compound's relevance in neuroscience and pharmacology (Claudi et al., 1996).
- In the study by Manier et al. (2019), the metabolic fate of related substances was characterized, supporting drug testing and toxicological studies (Manier et al., 2019).
Chemical and Material Science Research :
- Saady et al. (2018) investigated the use of indanone derivatives, closely related to Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate, for corrosion inhibition in steel, demonstrating its potential in material science applications (Saady et al., 2018).
- Müller et al. (2005) discussed the aminocarbonylation of iodobenzene and iodoalkenes with amino acid esters, showcasing the compound's utility in organic synthesis and catalysis (Müller et al., 2005).
Mechanism of Action
“Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate” has been mentioned in the context of discoidin domain receptor 1 (DDR1) inhibitors . DDR1 is a kind of receptor tyrosine kinase that interacts with collagen, a protein that plays a vital role in the structure of tissues and organs. Inhibitors of DDR1 are being researched for their potential therapeutic applications.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or eye protection .
Biochemical Analysis
Biochemical Properties
Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Molecular Mechanism
It is known that indole derivatives can inhibit certain kinases
Properties
IUPAC Name |
methyl 2-amino-1,3-dihydroindene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10(13)11(12)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMXRCKHFMQNJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2=CC=CC=C2C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662889 |
Source
|
Record name | Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134425-84-6 |
Source
|
Record name | Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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